molecular formula C9H10FN3S B11730798 N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine

N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine

Cat. No.: B11730798
M. Wt: 211.26 g/mol
InChI Key: UIJNUIWKSDHGAE-UHFFFAOYSA-N
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Description

N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine is a synthetic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a fluorinated thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Thiophene derivatives with substituted nucleophiles.

Mechanism of Action

The mechanism of action of N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine is unique due to its combination of a fluorinated thiophene and a pyrazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in medicinal chemistry and material science research.

Biological Activity

N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine is a synthetic compound notable for its unique structural features, including a fluorinated thiophene ring and a pyrazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anti-inflammatory, analgesic, and antimicrobial properties.

PropertyDetails
Molecular Formula C10H12FN3S
Molecular Weight 225.29 g/mol
IUPAC Name This compound
Canonical SMILES CN1C(=CC(=N1)NCC2=CC=C(S2)F)

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Fluorinated Thiophene Intermediate : The initial step often involves the fluorination of thiophene.
  • Alkylation : The fluorinated thiophene is then alkylated with an appropriate agent to introduce the pyrazole component.
  • Cyclization : This step forms the pyrazole ring using hydrazine derivatives under specific reaction conditions.

Biological Activity

Research indicates that compounds with similar structural features exhibit various biological activities. The biological activity of this compound can be attributed to its interactions with molecular targets, including enzymes and receptors.

The mechanism of action may involve:

  • Enzyme Inhibition : Binding to active sites on enzymes, preventing substrate access.
  • Receptor Modulation : Interacting with receptors to influence biological pathways.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Anti-inflammatory Activity : Research has shown that similar pyrazole derivatives can inhibit inflammatory pathways, potentially making this compound a candidate for treating inflammatory diseases.
  • Antimicrobial Properties : Studies suggest that compounds containing thiophene and pyrazole moieties exhibit antimicrobial effects against various pathogens.
  • Analgesic Effects : Some derivatives have been noted for their pain-relieving properties in preclinical models.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaNotable Activity
N-(5-fluorothiophen-2-yl)methyl)-1-methylpyrazolC10H12FN3SAnti-inflammatory, analgesic
N-(5-chlorothiophen-2-yl)methyl)-1-methylpyrazolC10H12ClN3SAntimicrobial
N-(5-difluoromethoxy-thiophen)-methyl)-pyrazolC12H16F2N3OPotential anticancer properties

Properties

Molecular Formula

C9H10FN3S

Molecular Weight

211.26 g/mol

IUPAC Name

N-[(5-fluorothiophen-2-yl)methyl]-1-methylpyrazol-3-amine

InChI

InChI=1S/C9H10FN3S/c1-13-5-4-9(12-13)11-6-7-2-3-8(10)14-7/h2-5H,6H2,1H3,(H,11,12)

InChI Key

UIJNUIWKSDHGAE-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NCC2=CC=C(S2)F

Origin of Product

United States

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